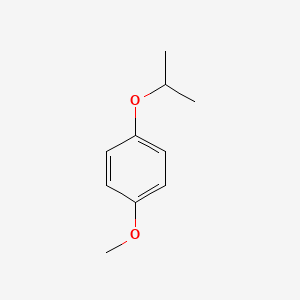

Benzene, 1-methoxy-4-(1-methylethoxy)-

Description

Properties

CAS No. |

20744-02-9 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-methoxy-4-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H14O2/c1-8(2)12-10-6-4-9(11-3)5-7-10/h4-8H,1-3H3 |

InChI Key |

XINCYEXLJNFQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

2.1.1. 1-Methoxy-4-(1-Methylethyl)benzene (4-Isopropylanisole)

- Structure : Methoxy at position 1, isopropyl (-CH(CH₃)₂) at position 4.

- Key Differences : The isopropyl group (alkyl) versus isopropoxy (ether) alters electronic and steric profiles. The alkyl group is electron-donating via inductive effects, while the ether group donates electrons through resonance.

- Reactivity: Oxidized in the presence of NHPI/Cu(II) to yield 1-(4-methoxyphenyl)ethanone (68–75% selectivity) .

- Applications : Studied in catalytic oxidation systems for hydroperoxide and ketone synthesis .

2.1.2. Benzene, 1-Methoxy-4-(2-Propenyl) (Estragole)

- Structure : Methoxy at position 1, allyl (-CH₂CH=CH₂) at position 4.

- Key Differences : The allyl group introduces conjugation, enhancing reactivity in electrophilic additions.

- Applications : Found in medicinal plant extracts (e.g., Alhagi maurorum) with antibacterial properties .

2.1.3. 1-Methoxy-4-(2-Phenylethenyl)benzene (4-Methoxystilbene)

- Structure : Methoxy at position 1, styryl (-CH=CHPh) at position 4.

- Key Differences : Extended conjugation enables applications in photochemistry and materials science.

- Physical Properties : Higher molecular weight (210.27 g/mol) compared to the target compound (166.22 g/mol) .

Functional Group Variations

2.2.1. 1-Methoxy-4-(Phenylseleno)benzene

- Structure: Methoxy at position 1, phenylseleno (-SePh) at position 4.

- Key Differences : Selenium introduces redox activity and enzyme inhibitory effects (e.g., lactate dehydrogenase inhibition) .

- Applications: Potential anticancer agents due to metabolic disruption .

2.2.2. 1-Methoxy-4-[(1-Methylethylidene)bis]benzene

- Structure : Two methoxy groups linked via an isopropylidene bridge.

- Key Differences : Bifunctional structure increases steric bulk, reducing solubility in polar solvents.

- Applications : High-purity intermediates for pharmaceuticals .

Table 1: Comparative Data for Benzene, 1-Methoxy-4-(1-Methylethoxy)- and Structural Analogs

Reactivity and Stability

- Electronic Effects: The methoxy and isopropoxy groups are strong electron donors, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the isopropoxy group may direct incoming electrophiles to the meta position relative to the larger substituent.

- Oxidative Stability : Unlike 4-isopropylanisole, which undergoes oxidation to form hydroperoxides and ketones , the ether-linked isopropoxy group in the target compound may confer greater resistance to oxidation.

Q & A

Q. What are the common synthesis routes for Benzene, 1-methoxy-4-(1-methylethoxy)-, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via alkylation or etherification of benzene derivatives. For example:

- Alkylation : Reacting 4-methoxyphenol with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF .

- Etherification : Using Williamson ether synthesis by reacting 4-methoxybenzyl alcohol with 2-bromopropane in anhydrous conditions .

Optimization Tips :- Temperature : Higher yields (≥85%) are achieved at 80–100°C, as lower temperatures slow kinetics .

- Catalyst : Sodium hydride (NaH) improves etherification efficiency by deprotonating the alcohol intermediate .

- Purification : Distillation over sodium removes residual moisture and unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

Methodological Answer:

- ¹H NMR :

- IR : Strong absorption bands at 1240–1260 cm⁻¹ (C-O stretching in ethers) and 2850–3000 cm⁻¹ (C-H stretching in -OCH₃) .

- Mass Spectrometry : Molecular ion peak at m/z 180.2 (C₁₀H₁₄O₂), with fragmentation patterns indicating loss of isopropoxy (-60 amu) and methoxy (-31 amu) groups .

Advanced Research Questions

Q. What catalytic systems are effective in the oxidation of Benzene, 1-methoxy-4-(1-methylethoxy)-, and how do reaction conditions influence product selectivity?

Methodological Answer: Catalytic Systems :

Q. Key Variables :

| Catalyst | Temp (°C) | Solvent | Main Product | Yield/Selectivity |

|---|---|---|---|---|

| NHPI | 60 | Acetonitrile | Hydroperoxide derivative | 73% yield |

| NHPI/Cu(II) | 120 | Acetonitrile | Ketone derivative | 11% yield, 75% sel |

Mechanistic Insight : Higher temperatures favor radical pathways for ketone formation, while lower temperatures stabilize hydroperoxides .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Substituent Effects :

- Solvent Polarity :

Q. Experimental Design :

- Use kinetic studies with varying solvents and substituent analogs (e.g., replacing isopropoxy with ethoxy) to isolate steric vs. electronic effects .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- Data Cross-Validation :

- Case Study :

Data Contradiction Analysis

Q. Why do hydroperoxide yields vary significantly across studies using similar NHPI catalysts?

Critical Analysis:

- Catalyst Loading : Studies with <5 mol% NHPI report ≤50% yields, while ≥10 mol% achieves >70% due to enhanced radical initiation .

- Oxygen Availability : Reactions under pure O₂ (1 atm) yield 73% hydroperoxide vs. 45% in air, highlighting the role of O₂ concentration .

- Side Reactions : Competing ketone formation at >80°C reduces hydroperoxide stability, necessitating strict temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.